2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid
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Overview
Description
2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid is a complex organic compound with a molecular formula of C21H19N3O8 This compound is characterized by its unique structure, which includes a nitrobenzyl group, an imidazolidinylidene moiety, and a methoxyphenoxy group
Preparation Methods
The synthesis of 2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Nitrobenzyl Intermediate: The synthesis begins with the nitration of benzyl compounds to introduce the nitro group.
Formation of the Imidazolidinylidene Moiety: The nitrobenzyl intermediate is then reacted with appropriate reagents to form the imidazolidinylidene structure.
Coupling with Methoxyphenoxy Group: The final step involves coupling the imidazolidinylidene intermediate with a methoxyphenoxy compound under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in amino derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imidazolidinylidene moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(2-methoxy-4-{(Z)-[1-(4-nitrobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)propanoic acid can be compared with similar compounds such as:
2-methoxy-4-nitrobenzoic acid: This compound shares the methoxy and nitro groups but lacks the imidazolidinylidene moiety, resulting in different chemical and biological properties.
2-methoxy-4-{(E)-[1-(4-nitrobenzyl)-4-piperidinyl]carbonyl}hydrazono)methyl}phenoxy)acetamide: This compound has a similar structure but includes a piperidinyl group instead of the imidazolidinylidene moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-methoxy-4-[(Z)-[1-[(4-nitrophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O8/c1-12(20(26)27)32-17-8-5-14(10-18(17)31-2)9-16-19(25)23(21(28)22-16)11-13-3-6-15(7-4-13)24(29)30/h3-10,12H,11H2,1-2H3,(H,22,28)(H,26,27)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTQOHCFRSCRRV-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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